![molecular formula C9H11BO4 B13524189 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique structural features and versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4,6-dimethoxyphenol with boronic acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while amination reactions may involve ammonia (NH₃) or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzoxaboroles.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has shown that benzoxaboroles, including 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, have antimicrobial and antifungal properties, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol
- 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of methoxy groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11BO4 |
|---|---|
Molekulargewicht |
193.99 g/mol |
IUPAC-Name |
1-hydroxy-4,6-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-6-3-8-7(5-14-10(8)11)9(4-6)13-2/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
RTZMHIWXYRCJON-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=CC(=C2CO1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


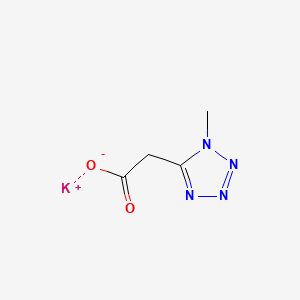

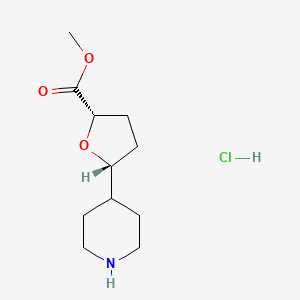

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
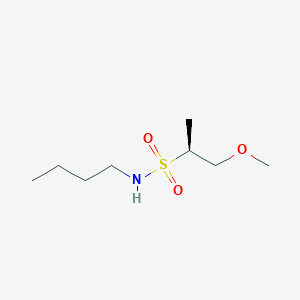
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

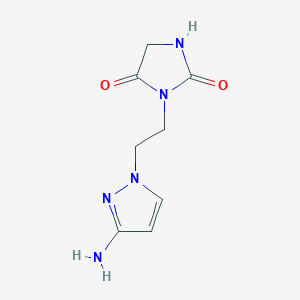
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
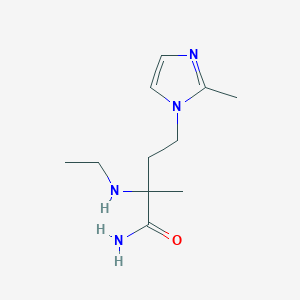

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)

